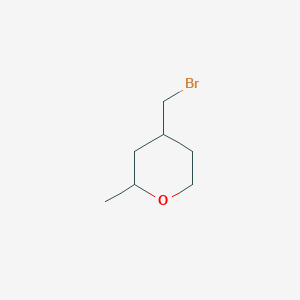

4-(Bromomethyl)-2-methyloxane

CAS No.: 1542548-50-4

Cat. No.: VC2570184

Molecular Formula: C7H13BrO

Molecular Weight: 193.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1542548-50-4 |

|---|---|

| Molecular Formula | C7H13BrO |

| Molecular Weight | 193.08 g/mol |

| IUPAC Name | 4-(bromomethyl)-2-methyloxane |

| Standard InChI | InChI=1S/C7H13BrO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-5H2,1H3 |

| Standard InChI Key | PLCCUYBFCLNIDM-UHFFFAOYSA-N |

| SMILES | CC1CC(CCO1)CBr |

| Canonical SMILES | CC1CC(CCO1)CBr |

Introduction

4-(Bromomethyl)-2-methyloxane is an organic compound belonging to the class of oxanes, which are six-membered cyclic ethers. This compound features a bromomethyl group attached to the fourth carbon and a methyl group attached to the second carbon of the oxane ring. Its molecular formula is C7H13BrO, and it has a molecular weight of 193.08 g/mol .

Synthesis Methods

The synthesis of 4-(Bromomethyl)-2-methyloxane typically involves the bromination of 2-methyloxane. A common method is to react 2-methyloxane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production can be scaled up using continuous flow reactors, allowing for better control over reaction conditions and improved yield.

Applications in Scientific Research

4-(Bromomethyl)-2-methyloxane is used as an intermediate in the synthesis of more complex organic molecules due to its reactivity. It is also used in biology to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological processes. In industry, it is utilized in the production of specialty chemicals and materials, including polymers and resins.

Applications Overview

| Field | Application |

|---|---|

| Chemistry | Intermediate in organic synthesis |

| Biology | Modification of biomolecules |

| Industry | Production of specialty chemicals and materials |

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methyloxane primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the formation of various substituted derivatives, which can interact with different molecular targets and pathways depending on the substituent introduced.

Comparison with Similar Compounds

4-(Bromomethyl)-2-methyloxane is similar in structure to other oxane derivatives but is unique due to the presence of the bromomethyl group. For example, 4-(Chloromethyl)-2-methyloxane features a chloromethyl group instead, while 4-(Hydroxymethyl)-2-methyloxane contains a hydroxymethyl group, making it more hydrophilic.

Similar Compounds

| Compound | Functional Group |

|---|---|

| 4-(Chloromethyl)-2-methyloxane | Chloromethyl |

| 4-(Hydroxymethyl)-2-methyloxane | Hydroxymethyl |

| 4-(Cyanomethyl)-2-methyloxane | Cyanomethyl |

Antimicrobial Activity of Similar Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Similar Brominated Compounds | E. coli, S. aureus, Pseudomonas aeruginosa | 16-64 µg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume